Thioacetanilide chemical structure and CAS number (637-53-6).
Thioacetanilide chemical structure and CAS number (637-53-6).
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Thioacetanilide (CAS Number: 637-53-6), an organosulfur compound of significant interest in chemical synthesis and medicinal chemistry. This document consolidates essential information regarding its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the biological significance of Thioacetanilide derivatives, particularly as potential therapeutic agents. Detailed experimental protocols and visual representations of key processes are included to support researchers in their laboratory work.
Introduction
Thioacetanilide, also known as N-Phenylthioacetamide, is a thioamide derivative of acetanilide (B955).[1] Its structure, featuring a reactive thiocarbonyl group, makes it a valuable intermediate in organic synthesis. The metabolism and acute toxicity of Thioacetanilide have been subjects of study, and it is known to undergo nucleophilic addition with the superoxide (B77818) ion in dimethyl sulfoxide. In recent years, derivatives of Thioacetanilide have garnered considerable attention for their potential biological activities, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This guide aims to provide a comprehensive resource for professionals working with or interested in Thioacetanilide and its applications.
Chemical and Physical Properties
The fundamental properties of Thioacetanilide are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Reference(s) |
| CAS Number | 637-53-6 | [2][3][4] |
| Molecular Formula | C₈H₉NS | [2][4] |
| Molecular Weight | 151.23 g/mol | [2][4] |
| IUPAC Name | N-phenylethanethioamide | [3] |
| Synonyms | N-Phenylthioacetamide, Thioacetanilide | [2] |
| Linear Formula | CH₃CSNHC₆H₅ | |
| SMILES | CC(=S)Nc1ccccc1 | |
| InChI Key | MWCGLTCRJJFXKR-UHFFFAOYSA-N | |
| EC Number | 211-288-4 | |
| MDL Number | MFCD00004942 |
Table 2: Physicochemical Data
| Parameter | Value | Reference(s) |
| Physical Form | Powder/Crystalline Solid | |
| Melting Point | 76-79 °C | |
| Boiling Point | 147 °C at 1 mmHg | [2] |
| Flash Point | 89.95 °C | [2] |
| Density | ~1.104 g/cm³ (estimate) | [2] |
| Purity | >98% (Commercially available) | [5] |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | δ ~2.5-2.7 ppm (s, 3H, -CH₃), δ ~7.1-7.6 ppm (m, 5H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH) |
| ¹³C NMR | δ ~30-35 ppm (-CH₃), δ ~120-130 ppm (aromatic CH), δ ~140 ppm (aromatic C-N), δ ~200 ppm (C=S) |
| IR (cm⁻¹) | ~3200-3300 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1500-1600 (C=C ring stretch), ~1300-1400 (C=S stretch) |
| Mass Spec (m/z) | Expected molecular ion [M]⁺ at 151. Key fragments may include [M-CH₃]⁺, [M-CS]⁺, [C₆H₅NH]⁺. |
Experimental Protocols
Synthesis of Thioacetanilide
This protocol is a generalized method for the synthesis of thioamides from amides, adapted for Thioacetanilide.
Reaction Scheme:
Acetanilide + Lawesson's Reagent → Thioacetanilide
Materials:
-
Acetanilide
-
Lawesson's Reagent [2,6-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Thioacetanilide by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Thioacetanilide as a solid.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of Thioacetanilide.
-
Column: C18 stationary phase (e.g., Newcrom R1).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).
-
Detection: UV detector at a suitable wavelength (determined by UV-Vis scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for the analysis of Thioacetanilide.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.
Biological Activity and Applications
Thioacetanilide itself has been noted for its potential anti-inflammatory and analgesic properties.[5] However, the primary interest for drug development professionals lies in its derivatives. Numerous studies have explored the synthesis and biological evaluation of Thioacetanilide derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds bind to a hydrophobic pocket near the active site of the enzyme, leading to inhibition of viral replication.
The general mechanism for non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to an allosteric site on the RT enzyme, which induces a conformational change that distorts the active site and prevents the conversion of viral RNA to DNA.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of Thioacetanilide.
Analytical Workflow for Purity Assessment
Caption: Workflow for the analytical purity assessment of Thioacetanilide.
Logical Relationship of Thioacetanilide Derivatives as HIV-1 Inhibitors
Caption: Logical pathway from Thioacetanilide to the inhibition of HIV-1 replication.
Safety and Handling
Thioacetanilide should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.
Table 4: GHS Hazard Information (Predicted)
Note: This information is based on the closely related compound, Thioacetamide, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for Thioacetanilide.
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS07, GHS08 | Danger | H302: Harmful if swallowed.H350: May cause cancer. | P201: Obtain special instructions before use.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention. |
Conclusion
Thioacetanilide is a versatile chemical compound with established utility in organic synthesis and as a scaffold for the development of biologically active molecules. This guide has provided a consolidated resource of its chemical properties, synthesis, and analytical methods. The promising activity of its derivatives as HIV-1 reverse transcriptase inhibitors underscores the importance of continued research into this class of compounds. It is our hope that the information and protocols presented herein will be a valuable asset to researchers in the fields of chemistry and drug development.
